Cas no 1704433-45-3 (5-Chloro-2-formamidopent-4-enoic acid)

5-Chloro-2-formamidopent-4-enoic acid is a versatile intermediate in organic synthesis, particularly valued for its functional groups that enable further derivatization. The presence of both a chloro and formamido group on a pentenoic acid backbone allows for selective modifications, making it useful in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its unsaturated structure offers reactivity for cross-coupling or cyclization reactions, while the carboxylic acid moiety facilitates conjugation or salt formation. This compound is particularly advantageous in medicinal chemistry for constructing complex heterocycles or bioactive molecules. High purity and consistent quality ensure reliable performance in synthetic applications.
5-Chloro-2-formamidopent-4-enoic acid structure
1704433-45-3 structure
商品名:5-Chloro-2-formamidopent-4-enoic acid
CAS番号:1704433-45-3
MF:C6H8ClNO3
メガワット:177.585620880127
CID:6326028
PubChem ID:107900631

5-Chloro-2-formamidopent-4-enoic acid 化学的及び物理的性質

名前と識別子

    • 5-Chloro-2-formamidopent-4-enoicacid
    • 5-Chloro-2-formamidopent-4-enoic acid
    • EN300-1300198
    • 1704433-45-3
    • インチ: 1S/C6H8ClNO3/c7-3-1-2-5(6(10)11)8-4-9/h1,3-5H,2H2,(H,8,9)(H,10,11)/b3-1+
    • InChIKey: ZXEUEYTWXQAXRC-HNQUOIGGSA-N
    • ほほえんだ: Cl/C=C/CC(C(=O)O)NC=O

計算された属性

  • せいみつぶんしりょう: 177.0192708g/mol
  • どういたいしつりょう: 177.0192708g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 4
  • 複雑さ: 169
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 66.4Ų

5-Chloro-2-formamidopent-4-enoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1300198-1.0g
5-chloro-2-formamidopent-4-enoic acid
1704433-45-3
1g
$0.0 2023-06-06

5-Chloro-2-formamidopent-4-enoic acid 関連文献

5-Chloro-2-formamidopent-4-enoic acidに関する追加情報

Introduction to 5-Chloro-2-formamidopent-4-enoic acid (CAS No. 1704433-45-3)

5-Chloro-2-formamidopent-4-enoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1704433-45-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, featuring a chlorinated pentenoic acid core with an amidine functional group, exhibits unique structural and chemical properties that make it a valuable intermediate in the synthesis of various biologically active molecules.

The molecular structure of 5-Chloro-2-formamidopent-4-enoic acid consists of a five-carbon chain with a double bond at the fourth carbon, a chlorine substituent at the fifth carbon, and an amide group attached to the second carbon. This configuration imparts distinct reactivity patterns, making it a versatile building block for medicinal chemists and synthetic organic chemists. The presence of both electrophilic and nucleophilic centers in its structure allows for diverse functionalization strategies, enabling the construction of complex scaffolds for drug discovery.

In recent years, there has been growing interest in exploring the pharmacological potential of 5-Chloro-2-formamidopent-4-enoic acid and its derivatives. Researchers have been particularly intrigued by its ability to serve as a precursor for the development of novel therapeutic agents. The compound's structural features suggest potential applications in inhibiting key enzymes involved in inflammatory pathways, making it a promising candidate for further investigation.

One of the most compelling aspects of 5-Chloro-2-formamidopent-4-enoic acid is its role in the synthesis of heterocyclic compounds, which are known to exhibit a wide range of biological activities. By incorporating this compound into cyclic frameworks, scientists can generate molecules with enhanced binding affinity to target proteins. For instance, studies have demonstrated that derivatives of 5-Chloro-2-formamidopent-4-enoic acid can be used to develop inhibitors of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical mediators of inflammation.

The chemical reactivity of 5-Chloro-2-formamidopent-4-enoic acid also makes it an attractive candidate for use in fragment-based drug design. This approach involves identifying small molecular fragments that bind to target proteins and then optimizing these fragments into lead compounds. The ability to modify various functional groups on 5-Chloro-2-formamidopent-4-enoic acid allows researchers to fine-tune its interactions with biological targets, thereby facilitating the development of more effective drugs.

Recent advancements in computational chemistry have further enhanced the utility of 5-Chloro-2-formamidopent-4-enoic acid as a drug discovery tool. Molecular modeling studies have revealed insights into how this compound interacts with biological targets at the atomic level. These insights have guided the design of novel derivatives with improved pharmacokinetic properties and reduced toxicity. Additionally, virtual screening techniques have been employed to identify potential candidates for further experimental validation.

The synthesis of 5-Chloro-2-formamidopent-4-enoic acid itself presents an interesting challenge due to its complex structural features. Traditional synthetic routes often involve multi-step processes that require careful optimization to achieve high yields and purity. However, recent innovations in synthetic methodologies have made it possible to produce this compound more efficiently. For example, catalytic asymmetric reactions have been explored as a means to introduce chirality into the molecule, which is crucial for many biologically active compounds.

In conclusion, 5-Chloro-2-formamidopent-4-enoic acid (CAS No. 1704433-45-3) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it an invaluable tool for drug discovery and development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation therapeutics.

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